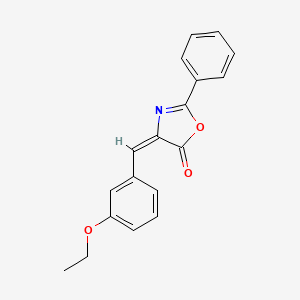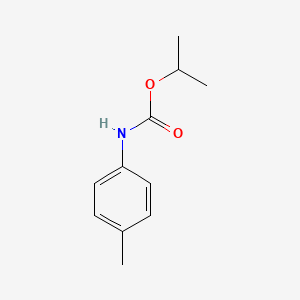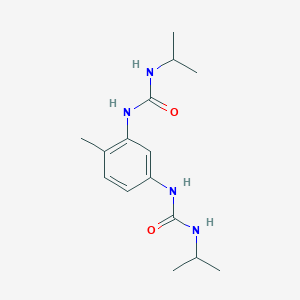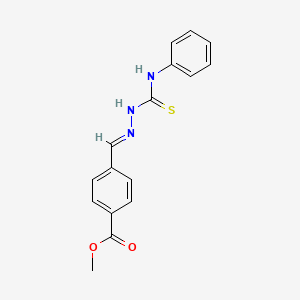
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy, nitro, and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and a suitable base for the subsequent substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: 4-methoxy-2-nitro-3-(phenylmethoxy)benzoic acid.
Reduction: 4-methoxy-2-amino-3-(phenylmethoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to potential biological activities. The methoxy and phenylmethoxy groups can modulate the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzaldehyde, 4-methoxy-3-nitro-2-(phenylmethoxy)-
- Benzaldehyde, 4-methoxy-2-nitro-3-(methoxy)-
- Benzaldehyde, 4-methoxy-2-nitro-3-(benzyloxy)-
Uniqueness
Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and phenylmethoxy groups enhances its solubility and potential for various chemical transformations .
Propriétés
Numéro CAS |
108621-75-6 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
4-methoxy-2-nitro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-7-12(9-17)14(16(18)19)15(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clé InChI |
GCAXEZKRIHXSIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11961676.png)



![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)

![3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid](/img/structure/B11961696.png)



